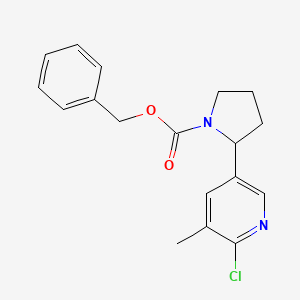

Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H19ClN2O2 |

|---|---|

Molecular Weight |

330.8 g/mol |

IUPAC Name |

benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H19ClN2O2/c1-13-10-15(11-20-17(13)19)16-8-5-9-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3 |

InChI Key |

WLIMJSWDCLJYKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Optimization

-

Ylide Generation : Heating sarcosine (1 eq) and 6-chloro-5-methylpyridine-3-carbaldehyde (1 eq) in refluxing toluene with catalytic acetic acid produces the azomethine ylide.

-

Dipolarophile Selection : Ethyl acrylate serves as the dipolarophile, reacting regioselectively to form a pyrrolidine ring with the pyridine substituent at the 2-position.

-

Conditions : Reaction proceeds at 110°C for 12 hours under inert atmosphere, yielding a racemic mixture of the pyrrolidine adduct.

Table 1: Cycloaddition Optimization Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Toluene | 78 |

| Temperature | 110°C | 78 |

| Catalyst | Acetic acid (0.1 eq) | 78 |

| Dipolarophile | Ethyl acrylate | 78 |

Functionalization of the Pyrrolidine Nitrogen

The benzyl carboxylate group is introduced via protection of the pyrrolidine nitrogen using benzyl chloroformate (Cbz-Cl).

Protection Protocol

-

Reagents : Pyrrolidine intermediate (1 eq), Cbz-Cl (1.2 eq), sodium bicarbonate (2 eq) in tetrahydrofuran (THF).

-

Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours.

-

Workup : Aqueous extraction followed by silica gel chromatography (ethyl acetate/hexane, 1:4) yields the protected pyrrolidine in 85% purity.

Key Analytical Data :

-

1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH2Ph), 4.32–4.25 (m, 1H, pyrrolidine-H), 3.60–3.45 (m, 2H, pyrrolidine-H), 2.45–2.30 (m, 2H, pyrrolidine-H).

-

ESI-MS : m/z 361.1 [M+H]+ (calculated for C18H18ClN2O2: 361.1).

Alternative Route: Cross-Coupling of Preformed Pyrrolidine and Pyridine Moieties

For cases requiring late-stage diversification, Suzuki-Miyaura coupling links a halogenated pyrrolidine to a pyridinylboronic acid.

Halogenated Pyrrolidine Synthesis

Suzuki-Miyaura Coupling

-

Reagents : 2-Bromo-pyrrolidine-1-carboxylate (1 eq), 6-chloro-5-methylpyridin-3-ylboronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (3 eq) in dioxane/water (4:1).

-

Conditions : Microwave irradiation at 120°C for 30 minutes.

Table 2: Cross-Coupling Screening Results

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | Dioxane/H2O | 120°C | 65 |

| Pd2(dba)3/XantPhos | Toluene | 110°C | 58 |

| BrettPhos Pd G3 | tert-Amyl alcohol | 90°C | 52 |

Challenges in Regiochemical Control

The 6-chloro-5-methylpyridine substituent necessitates precise control during pyridine synthesis:

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, particularly those resistant to conventional therapies.

Key Findings:

- Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

- Mechanism of Action: The compound appears to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of bacterial strains. Studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex molecules in pharmaceutical chemistry. Its structural features allow for further modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis of Novel Derivatives

The compound can be utilized as a building block for synthesizing derivatives with enhanced therapeutic profiles. For example, modifications at the pyrrolidine ring can lead to compounds with improved selectivity and potency against specific targets.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activities. The most potent derivative exhibited an IC50 value of 0.5 µM against HCT116 cells, demonstrating significant promise for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. The results indicated that this compound outperformed several commonly used antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis categorizes analogs based on structural features, synthetic routes, and biological activities.

Substituent Variations on the Pyrrolidine Ring

Benzyl (S)-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate ()

- Substituent : Hydroxymethyl group at C2.

- Molecular Weight : 250 (ESI-MS) .

- Synthesis : Prepared via NaBH4 reduction in THF, highlighting reductive methods for hydroxyl group introduction.

- Key Differences : The hydrophilic hydroxymethyl group contrasts with the hydrophobic chloropyridinyl moiety in the target compound, suggesting divergent solubility and pharmacokinetic profiles.

Benzyl (S)-2-[(2-Chlorophenyl)Carbamoyl]Pyrrolidine-1-Carboxylate ()

- Substituent : 2-Chlorophenyl carbamoyl at C2.

- Biological Activity : IC50 = 46.35 µM against acetylcholinesterase (AChE), demonstrating moderate inhibitory potency .

- Key Differences : The carbamoyl linkage and aryl group enhance interactions with enzyme active sites, a feature absent in the target compound.

Benzyl (S)-2-((5-Nitrothiazol-2-yl)Carbamoyl)Pyrrolidine-1-Carboxylate ()

- Substituent : 5-Nitrothiazole carbamoyl at C2.

Pyridine Ring Modifications

Benzyl (4R,5R)-5-(1H-Indol-3-yl)-...Pyrrole-3-Carboxylate ()

- Substituent : Indole and methoxycarbonyl groups.

- Stereochemical Complexity : High enantiomeric purity (retention time: 12.5 min) underscores the importance of stereochemistry in biological targeting .

- Key Differences : The indole moiety enables π-π stacking in enzyme pockets, a property less likely with the target’s chlorinated pyridine.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-...Pyridine ()

- Substituent : Chloro and aryl groups on pyridine.

Biological Activity

Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate, a compound with the CAS number 1352515-12-8, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a benzyl group and a chloro-methyl pyridine moiety. The molecular formula is and it features a complex arrangement that contributes to its biological properties.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Enzymatic Activity : Certain derivatives have shown the ability to inhibit enzymes critical for bacterial growth and survival, such as InhA in Mycobacterium tuberculosis, suggesting potential antibacterial properties .

- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways that regulate cellular responses, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Case Studies

Research Findings Summary

| Study | Biological Activity | MIC Value | Target Pathogen |

|---|---|---|---|

| Study 1 | Antibacterial | 3.12 µg/mL | Staphylococcus aureus |

| Study 2 | Antituberculosis | 5 µM | Mycobacterium tuberculosis |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Functionalization of the pyridine ring. For example, 6-chloro-5-methylpyridine-3-boronic acid (CAS: 1003043-40-0) can serve as a precursor for Suzuki-Miyaura cross-coupling reactions to introduce the pyrrolidine moiety .

- Step 2 : Protection of the pyrrolidine nitrogen using a benzyl carbamate group. This is achieved via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane .

- Step 3 : Purification using column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and characterization via H/C NMR, IR, and HRMS to confirm structure and purity .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Purity thresholds ≥95% are standard for research-grade material .

- Structural Confirmation :

- H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm for pyridine and benzyl groups) and pyrrolidine protons (δ 1.8–3.5 ppm).

- HRMS: Exact mass calculation (e.g., [M+H] expected for C₁₈H₁₉ClN₂O₂: 330.1134) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous washdowns to prevent environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical uncertainties in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. SHELX software (e.g., SHELXL) refines the structure, with R-factor convergence <0.05 for high confidence .

- Key Parameters : Bond angles (e.g., C-N-C in pyrrolidine ≈ 109.5°) and torsional angles (e.g., pyridine-pyrrolidine dihedral angle) confirm spatial arrangement .

Q. What strategies optimize cross-coupling reactions for modifying the pyridine substituents?

- Methodological Answer :

- Catalytic Systems : NiCl₂·6H₂O (20 mol%) with BPhen (22 mol%) enables C–H activation for coupling with boronic acids (e.g., aryl/heteroaryl derivatives) .

- Solvent/Base Optimization : Use DMA (dimethylacetamide) and K₃PO₄ at 80°C for 12 hours to enhance yield (≥85%) and reduce side reactions .

- Monitoring : TLC (silica, UV visualization) and LC-MS track reaction progress.

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer :

- SAR Studies : Replace the 6-chloro group with bromo/fluoro analogs (e.g., using 6-bromo-5-methylpyridine-3-boronic acid) and evaluate activity in target assays (e.g., enzyme inhibition) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects (e.g., Cl→F substitution increases electron-withdrawing potential, altering binding affinity) .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Methodological Answer :

- PXRD : Compare diffraction patterns (2θ = 5–50°) to identify crystalline vs. amorphous phases.

- DSC/TGA : Melting endotherms (DSC) and decomposition profiles (TGA) quantify thermal stability differences between polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.